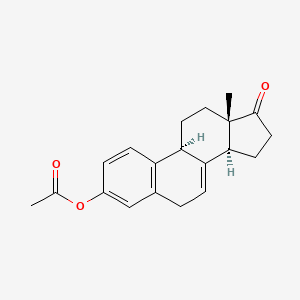
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate involves complex organic reactions. For instance, the Diels–Alder reaction has been utilized to synthesize derivatives such as 3-methoxy-16-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl acetate. This compound can undergo further chemical transformations, including reduction with TiCl3 leading to oxazine formation and weak base-induced cleavage to release nitrile oxide intermediates, which can be trapped or reduced to form other derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the absolute configuration of 17a-(4-Chlorobenzoyloxy)-3-methoxy-13a-gona-1,3,5(10)-triene was determined by X-ray analysis. This level of structural analysis is crucial for understanding the stereochemistry and physical properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving estratriene derivatives are diverse. The hydroboration of 3-methoxy-18-norestra-1,3,5(10),13(18)-tetraene leads to diastereomeric alcohols, which can be separated and further analyzed. Such reactions are significant for the synthesis of various pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of estratriene derivatives can be characterized using spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy. Quantum-chemical calculations, like those performed for 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, can predict stable conformations and provide insights into the compound's reactivity and interaction with biological targets .
Pharmacological Case Studies
Estratriene derivatives have been studied for their pharmacological properties. For instance, 17 beta-aminoestratrienes have been evaluated for their antiarrhythmic activity. The comparison between different substituents on the estratriene core, such as 3-ols and 3-acetates versus 3-substituted ether groups, has shown that the former group exhibits potent antiarrhythmic activity by reducing the fast inward sodium current in cardiac cells .
Applications De Recherche Scientifique
Crystal Structure and Inhibition Properties
The crystal structure of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one has been studied, indicating its unique planarity and puckering due to the presence of the C7 = C8 double bond. This structural feature is believed to contribute to its function as an inhibitor of human type 1 17 beta-hydroxysteroid dehydrogenase, instead of being its substrate (Sawicki, Li, & Ghosh, 2020).
Oxidation Reactions
Research on the chromium trioxide oxidation of certain estratrienes and estratetraenes has been conducted. These studies focus on understanding the pathways leading to various oxidation products, offering insights into the chemical behavior of compounds like 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate (Cambie & Carlisle, 1970).
Stereoselective Synthesis
Research has also been done on the stereoselective synthesis of estradiol isomers, involving compounds closely related to 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one. This includes examining their receptor-binding properties, which contributes to our understanding of the molecular interactions and pharmacological potentials of these compounds (Szájli et al., 2004).
Photo-oxygenation Studies
Investigations into the photo-oxygenation of styrenic estrogens like 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one have been conducted. These studies focus on product characterization and the kinetics of the reactions, which are crucial for understanding the chemical reactivity and potential applications of these compounds (Planas, Lupón, Cascallo, & Bonet, 1989).
Synthesis of Novel Compounds
Research in the synthesis of novel compounds, including antifertility agents, involves the use of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one derivatives. This demonstrates the compound’s versatility in synthesizing biologically active molecules (Dwivedy, Singh, Singh, & Ray, 1993).
Propriétés
IUPAC Name |
[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16-,18+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQAPGFWYIOGN-KPFFTGBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195681 | |
| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
CAS RN |
43085-97-8 | |
| Record name | Equilin, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43085-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043085978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





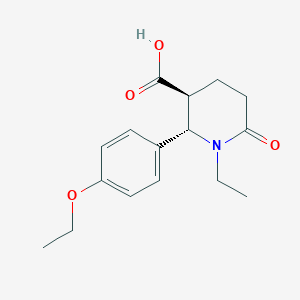
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
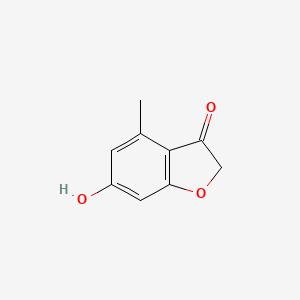

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
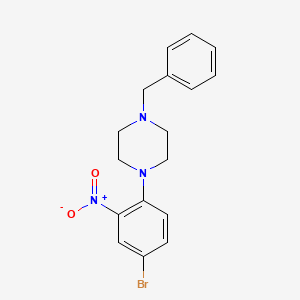
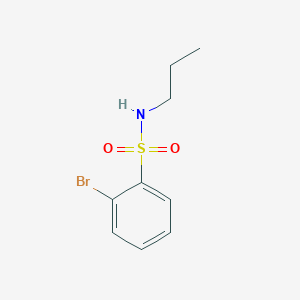

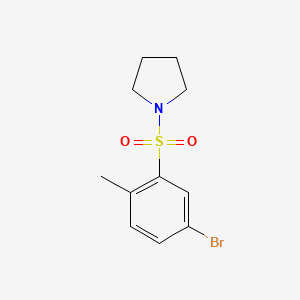
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)